Ethyl thieno[3,2-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl thieno[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The thienopyrimidine scaffold is structurally similar to purines, making it an attractive feature in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl thieno[3,2-d]pyrimidine-6-carboxylate typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .
Industrial Production Methods: Industrial production methods for thienopyrimidine derivatives often utilize large-scale cyclization reactions under controlled conditions. The use of formic acid or triethyl orthoformate as reagents ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl thieno[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the thienopyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines .
Scientific Research Applications
Ethyl thieno[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl thieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition disrupts various signal transduction pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine: Similar in structure but differs in the position of the nitrogen atoms on the pyrimidine ring.
Thieno[3,4-b]pyridine: Another heterocyclic compound with a different arrangement of the thiophene and pyridine rings.
Uniqueness: Ethyl thieno[3,2-d]pyrimidine-6-carboxylate is unique due to its specific arrangement of the thiophene and pyrimidine rings, which imparts distinct biological activities. Its ability to inhibit protein kinases and other enzymes makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H8N2O2S |
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Molecular Weight |
208.24 g/mol |
IUPAC Name |
ethyl thieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H8N2O2S/c1-2-13-9(12)7-3-6-8(14-7)4-10-5-11-6/h3-5H,2H2,1H3 |
InChI Key |
NVMRWSVYIONBCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=NC=C2S1 |
Origin of Product |
United States |
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